molecular formula C12H15F2NO B13889389 (1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)methanol

(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)methanol

Cat. No.: B13889389
M. Wt: 227.25 g/mol
InChI Key: PXQLZEMKQFOLDT-UHFFFAOYSA-N
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Description

(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)methanol is a chemical compound with the molecular formula C12H15F2NO It is characterized by a pyrrolidine ring substituted with a benzyl group and two fluorine atoms at the 4-position, as well as a hydroxymethyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)methanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Benzylation: The benzyl group can be introduced via nucleophilic substitution reactions using benzyl halides.

    Hydroxymethylation: The hydroxymethyl group can be introduced through reactions involving formaldehyde or other suitable reagents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzyl group or other functional groups present in the molecule.

    Substitution: The fluorine atoms and hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

    Oxidation: Formation of benzyl aldehyde or benzyl carboxylic acid derivatives.

    Reduction: Formation of reduced benzyl derivatives or alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

(1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity. The benzyl group and hydroxymethyl group may also contribute to its biological activity by facilitating interactions with target proteins and influencing the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    (1-Benzyl-4,4-difluoro-pyrrolidin-2-yl)methanol tosylate: A salt form with similar structural features.

    Pyrrolidine derivatives: Compounds with a pyrrolidine ring and various substituents, such as pyrrolizines and pyrrolidine-2-one.

Uniqueness

This compound is unique due to the presence of both fluorine atoms and a benzyl group, which can significantly influence its chemical and biological properties. The combination of these features makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H15F2NO

Molecular Weight

227.25 g/mol

IUPAC Name

(1-benzyl-4,4-difluoropyrrolidin-2-yl)methanol

InChI

InChI=1S/C12H15F2NO/c13-12(14)6-11(8-16)15(9-12)7-10-4-2-1-3-5-10/h1-5,11,16H,6-9H2

InChI Key

PXQLZEMKQFOLDT-UHFFFAOYSA-N

Canonical SMILES

C1C(N(CC1(F)F)CC2=CC=CC=C2)CO

Origin of Product

United States

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